2-Amino-5,7-dimethyl-N-pentyl-1,8-naphthyridine-3-carboxamide
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Overview
Description
2-Amino-5,7-dimethyl-N-pentyl-1,8-naphthyridine-3-carboxamide is a heterocyclic compound that belongs to the class of 1,8-naphthyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridines, including 2-Amino-5,7-dimethyl-N-pentyl-1,8-naphthyridine-3-carboxamide, can be achieved through various methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method includes the hydroamination of terminal alkynes followed by Friedländer cyclization .
Industrial Production Methods
Industrial production methods for 1,8-naphthyridines often involve metal-catalyzed synthesis and ring expansion reactions. For example, a water-soluble Ir catalyst can efficiently catalyze the synthesis of 1,8-naphthyridines in water under air atmosphere, involving the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5,7-dimethyl-N-pentyl-1,8-naphthyridine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The 7-methyl group can be oxidized with selenium dioxide in dioxane to form the corresponding aldehyde.
Reduction: Sodium borohydride can reduce aldehydes to alcohols.
Substitution: The compound can undergo substitution reactions with different reagents to form various derivatives.
Common Reagents and Conditions
Oxidation: Selenium dioxide in dioxane.
Reduction: Sodium borohydride in mild alkaline conditions.
Substitution: Various reagents such as hexafluoroacetylacetone and montmorillonite k10 as catalysts.
Major Products
Oxidation: 2-amino-1,8-naphthyridine-7-carboxaldehyde.
Reduction: 2-amino-7-hydroxymethyl-1,8-naphthyridine.
Substitution: 1,5-naphthyridine derivatives.
Scientific Research Applications
2-Amino-5,7-dimethyl-N-pentyl-1,8-naphthyridine-3-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-5,7-dimethyl-N-pentyl-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can bind to cytosine opposite an abasic site in DNA duplexes, enhancing binding affinity through hydrophobic interactions and reducing entropy loss . This binding mechanism is crucial for its applications in gene analysis and potential therapeutic uses.
Properties
CAS No. |
62396-33-2 |
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Molecular Formula |
C16H22N4O |
Molecular Weight |
286.37 g/mol |
IUPAC Name |
2-amino-5,7-dimethyl-N-pentyl-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C16H22N4O/c1-4-5-6-7-18-16(21)13-9-12-10(2)8-11(3)19-15(12)20-14(13)17/h8-9H,4-7H2,1-3H3,(H,18,21)(H2,17,19,20) |
InChI Key |
KJQCYKNTUPAEOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)C1=C(N=C2C(=C1)C(=CC(=N2)C)C)N |
Origin of Product |
United States |
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